ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate
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Overview
Description
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate is a synthetic organic compound characterized by its unique structure, which includes a brominated phenylpenta-dienamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the dienamido intermediate: This step involves the reaction of a brominated phenyl compound with a suitable dienamine precursor under controlled conditions to form the 4-bromo-5-phenylpenta-2,4-dienamido intermediate.
Esterification: The intermediate is then reacted with ethyl benzoate in the presence of a catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the bromine atom or the dienamido group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated or reduced amido compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the dienamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-((2E,4Z)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate can be compared with similar compounds such as:
Ethyl 4-((2E,4E)-4-bromo-5-phenylpenta-2,4-dienamido)benzoate: Differing in the configuration of the double bonds, which can affect its reactivity and biological activity.
Ethyl 4-((2E,4Z)-4-chloro-5-phenylpenta-2,4-dienamido)benzoate: Substitution of bromine with chlorine can lead to differences in chemical properties and applications.
Ethyl 4-((2E,4Z)-4-bromo-5-methylpenta-2,4-dienamido)benzoate: Substitution of the phenyl group with a methyl group can alter the compound’s physical and chemical characteristics.
Properties
IUPAC Name |
ethyl 4-[[(2E,4Z)-4-bromo-5-phenylpenta-2,4-dienoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-25-20(24)16-8-11-18(12-9-16)22-19(23)13-10-17(21)14-15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,23)/b13-10+,17-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWUJBIELFPMO-JPVUGRAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=CC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=C/C2=CC=CC=C2)/Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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